

# Navigating the Statistical Landscape of Evenamide Clinical Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the statistical analysis methods pertinent to clinical trial data for **evenamide**. Authored for professionals in drug development, this resource offers troubleshooting advice and frequently asked questions to navigate the complexities of analyzing **evenamide**'s efficacy and safety data.

# Frequently Asked Questions (FAQs)

Q1: What is the standard primary efficacy endpoint in **evenamide** clinical trials for schizophrenia, and how is it typically analyzed?

A1: The standard primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at a prespecified time point, often 4 or 6 weeks. [1][2] The primary analysis is typically an Analysis of Covariance (ANCOVA), with the baseline PANSS total score as a covariate and treatment group as the main factor.[3][4]

Q2: We are observing a significant number of dropouts in our longitudinal study. What are the recommended methods for handling this missing data?

A2: High dropout rates are a known challenge in schizophrenia trials.[5][6] While older methods like Last Observation Carried Forward (LOCF) have been used, they are now discouraged due to potential bias.[7][8] The preferred modern approaches are:



- Mixed Models for Repeated Measures (MMRM): This method is a popular choice for analyzing longitudinal data as it can handle data that is missing at random (MAR) and models the correlation of measurements over time.[8][9][10][11]
- Multiple Imputation (MI): This technique involves creating multiple complete datasets by
  imputing the missing values, analyzing each dataset, and then pooling the results.[3][4][8]
  Sensitivity analyses using different imputation methods are also recommended to assess the
  robustness of the results.[3][4]

Q3: How should we analyze responder rates in our **evenamide** trial?

A3: Responder analysis is a key secondary endpoint. A common definition of a responder is a patient who achieves a certain percentage reduction from baseline in their PANSS total score, for example, a reduction of  $\geq 20\%$  or  $\geq 30\%$ .[9][12][13] These binary outcomes can be analyzed using logistic regression or Chi-square/Fisher's exact tests to compare the proportion of responders between the **evenamide** and placebo groups.

Q4: Can a paired t-test be used to analyze the change in PANSS scores?

A4: A paired t-test is appropriate for assessing the statistical significance of the change from baseline within a single treatment group (e.g., to show that the **evenamide** group experienced a significant change from their own baseline).[14][15] However, for the primary efficacy analysis comparing **evenamide** to placebo, an ANCOVA or MMRM is the more appropriate and robust method as it compares the difference in the change from baseline between the two groups.

Q5: Our data for seizure frequency is not normally distributed. What statistical models should we consider?

A5: Seizure frequency data is often skewed. Non-parametric tests or generalized linear models that can handle count data, such as Poisson or Negative Binomial regression, are suitable alternatives to standard parametric tests.

# **Experimental Protocols**

Primary Efficacy Analysis: ANCOVA for PANSS Total Score Change



- Objective: To compare the efficacy of evenamide to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in PANSS total score.
- Data Collection: PANSS total scores are collected at baseline and at specified follow-up visits (e.g., weekly for 4-6 weeks).
- Statistical Model: An ANCOVA model is fitted with the change from baseline in PANSS total score as the dependent variable. The model includes the treatment group (**evenamide** vs. placebo) as a fixed effect and the baseline PANSS total score as a continuous covariate.
- Interpretation: The primary outcome is the least-squares mean difference in the change from baseline between the **evenamide** and placebo groups. A statistically significant p-value (typically <0.05) indicates that **evenamide** has a greater effect on reducing PANSS scores compared to placebo.[2][16]

# Handling Missing Data: Mixed Model for Repeated Measures (MMRM)

- Objective: To analyze the longitudinal PANSS data while accounting for missing data due to patient dropouts.
- Data Structure: The data should be in a "long" format, with one row per patient per visit.
- Statistical Model: The MMRM model includes the PANSS total score as the dependent variable. The model specifies fixed effects for treatment, visit, and the treatment-by-visit interaction, as well as the baseline PANSS score as a covariate. An appropriate covariance structure (e.g., unstructured) is chosen to model the within-patient correlation of repeated measurements.[11]
- Interpretation: The treatment effect is estimated at each post-baseline visit. This method provides valid inferences under the Missing at Random (MAR) assumption.[8]

# **Quantitative Data Summary**



| Parameter                                     | Evenamide<br>(30 mg bid) | Placebo               | LS Mean<br>Difference | p-value | Effect Size<br>(Cohen's d) |
|-----------------------------------------------|--------------------------|-----------------------|-----------------------|---------|----------------------------|
| PANSS Total<br>Score<br>Reduction<br>(Day 29) | -10.2 points             | -7.6 points           | 2.5                   | 0.006   | 0.33                       |
| CGI-S Score<br>Reduction<br>(Day 29)          | Not explicitly stated    | Not explicitly stated | 0.16                  | 0.037   | Not explicitly stated      |

This table summarizes results from a Phase II/III study of **evenamide** as an add-on therapy in patients with chronic schizophrenia.[2][16]

# **Visualizations**



Click to download full resolution via product page

Caption: Hypothesized mechanism of action for evenamide.





Click to download full resolution via product page

Caption: Typical workflow for statistical analysis in an evenamide clinical trial.





Click to download full resolution via product page

Caption: Logical approach to addressing missing data in clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Efficacy and safety of evenamide, a glutamate modulator, added to a second-generation antipsychotic in inadequately/poorly responding patients with chronic schizophrenia: Results

## Troubleshooting & Optimization





from a randomized, double-blind, placebo-controlled, phase 3, international clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Newron reports compelling additional data documenting the efficacy of evenamide in pivotal study 008A in poorly responding schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. Newron Reports New Data on Evenamide Efficacy in Schizophrenia Study [synapse.patsnap.com]
- 5. Joint modeling of dropout and outcome in three pivotal clinical trials of schizophrenia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. openpr.com [openpr.com]
- 8. clinchoice.com [clinchoice.com]
- 9. Association of End Point Definition and Randomized Clinical Trial Duration in Clinical Trials of Schizophrenia Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rtihs.org [rtihs.org]
- 11. mmrm [openpharma.github.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phase 2 Results Indicate Evenamide, A Selective Modulator of Glutamate Release, Is Associated With Clinically Important Long-Term Efficacy When Added to an Antipsychotic in Patients With Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 15. biospace.com [biospace.com]
- 16. Newron announces positive top-line results from potentially pivotal Phase II/III study
   008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- To cite this document: BenchChem. [Navigating the Statistical Landscape of Evenamide Clinical Trials: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#statistical-analysis-methods-forevenamide-clinical-trial-data]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com